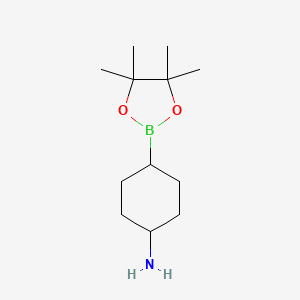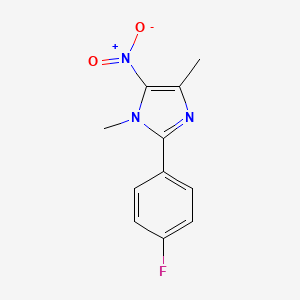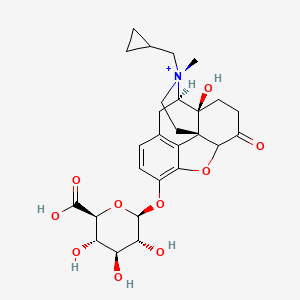
N-Methyl Naltrexone Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Naltrexone Glucuronide is a derivative of naltrexone, an opioid antagonist used primarily in the treatment of opioid and alcohol dependence. This compound is formed through the glucuronidation process, which involves the addition of glucuronic acid to naltrexone. This modification enhances the solubility and excretion of the compound, making it more effective in its therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Naltrexone Glucuronide typically involves the glucuronidation of N-Methyl Naltrexone. This process can be carried out using various methods, including chemical synthesis and enzymatic reactions. In chemical synthesis, the glucuronidation is often achieved using glucuronic acid derivatives and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often using advanced techniques such as flow chemistry and continuous processing. The use of efficient catalysts and reaction conditions ensures the scalability and cost-effectiveness of the production .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl Naltrexone Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and electrophiles such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl Naltrexone N-oxide, while reduction could produce N-Methyl Naltrexone .
Aplicaciones Científicas De Investigación
N-Methyl Naltrexone Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation and its effects on solubility and excretion.
Biology: Investigated for its interactions with opioid receptors and its potential to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating opioid and alcohol dependence, as well as its role in reducing opioid-induced side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
N-Methyl Naltrexone Glucuronide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding inhibits the receptor’s activity, thereby blocking the effects of opioids. The glucuronidation enhances the compound’s solubility and excretion, allowing for more efficient clearance from the body. This mechanism is crucial in its role as an opioid antagonist .
Comparación Con Compuestos Similares
Similar Compounds
Naltrexone: The parent compound, used for treating opioid and alcohol dependence.
Methylnaltrexone: A derivative used to treat opioid-induced constipation.
Naloxone: Another opioid antagonist used to reverse opioid overdoses.
Uniqueness
N-Methyl Naltrexone Glucuronide is unique due to its enhanced solubility and excretion properties, which are achieved through glucuronidation. This modification makes it more effective in its therapeutic applications compared to its parent compound and other similar derivatives .
Propiedades
Fórmula molecular |
C27H34NO10+ |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(3R,4R,4aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO10/c1-28(11-12-2-3-12)9-8-26-17-13-4-5-15(36-25-20(32)18(30)19(31)22(38-25)24(33)34)21(17)37-23(26)14(29)6-7-27(26,35)16(28)10-13/h4-5,12,16,18-20,22-23,25,30-32,35H,2-3,6-11H2,1H3/p+1/t16-,18+,19+,20-,22+,23?,25-,26+,27-,28-/m1/s1 |
Clave InChI |
ZMRLVXZGNOEXKB-HOVYVKSUSA-O |
SMILES isomérico |
C[N@@+]1(CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O)CC7CC7 |
SMILES canónico |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O)CC7CC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


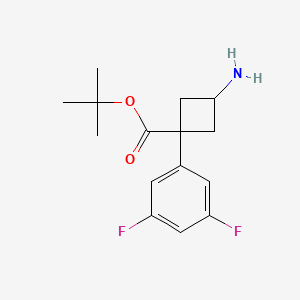
![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)

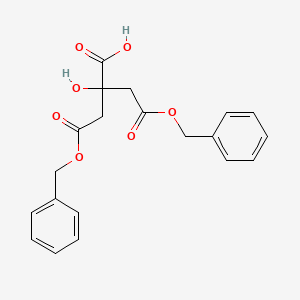

![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
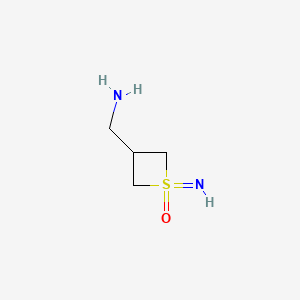
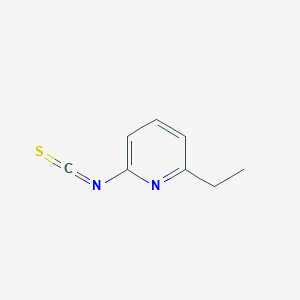
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)


